

Technical Guide: Certificate of Analysis for 4-Epitetracycline-d6

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Compound of Interest

Compound Name: **4-Epitetracycline-d6**

Cat. No.: **B12373813**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the analytical data and methodologies associated with a representative Certificate of Analysis for **4-Epitetracycline-d6**. This stable isotope-labeled internal standard is critical for the accurate quantification of 4-epitetracycline, a key impurity and degradation product of the antibiotic tetracycline, in various analytical settings.

Compound Identification and Specifications

4-Epitetracycline-d6 is the deuterated form of 4-epitetracycline. The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium atoms, typically on the dimethylamino group, to increase its molecular weight without significantly altering its chemical properties. This mass shift is essential for its use as an internal standard in mass spectrometry-based assays.

Identifier	Value
Product Name	4-Epitetracycline-d6
Synonyms	Tetracycline EP Impurity A-d6 ^{[1][2]}
CAS Number	2373374-43-5 ^{[1][3]}
Unlabeled CAS	79-85-6 ^[3]
Molecular Formula	C ₂₂ H ₁₈ D ₆ N ₂ O ₈ ^{[1][3][4]}
Molecular Weight	450.47 g/mol ^{[3][4]}

Physicochemical Properties

The physical and chemical characteristics of a reference standard are fundamental to its proper handling, storage, and use in experimental protocols.

Property	Specification
Appearance	Solid
Purity	≥95%
Isotopic Enrichment	Deuterium ≥99%
Storage Conditions	-20°C, protect from light and moisture
Solubility	Soluble in DMSO, Methanol

Analytical Data and Experimental Protocols

The certification of this reference material relies on a combination of analytical techniques to confirm its identity, purity, and isotopic enrichment.

HPLC is employed to determine the chemical purity of the compound by separating it from any non-labeled species, isomers, or other impurities.

Experimental Protocol:

- Instrument: Standard HPLC system with UV-Vis or Diode Array Detector (DAD).
- Column: A microparticulate phenyl column (e.g., 3.9 mm i.d. x 30 cm) is often effective.[5]
- Mobile Phase: A step gradient of acetonitrile in a phosphate buffer is commonly used. For example, a gradient of 12-22% acetonitrile in 0.2 M phosphate buffer (pH 2.2).[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for tetracyclines (e.g., 280 nm or 355 nm).
- Injection Volume: 10 μ L.
- Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Parameter	Result
Retention Time (RT)	Lot-specific (e.g., 15.8 min)
Purity (by Area %)	$\geq 95.0\%$

Mass spectrometry confirms the molecular weight of the deuterated compound and verifies the degree of isotopic labeling.

Experimental Protocol:

- Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Mode: Full scan mode to detect the $[M+H]^+$ ion.
- Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical value. The isotopic distribution pattern is analyzed to confirm the d6 labeling and calculate the isotopic enrichment.

Parameter	Theoretical $[M+H]^+$	Measured $[M+H]^+$
Mass-to-Charge (m/z)	451.22	Lot-specific (e.g., 451.2215)

¹H-NMR (Proton NMR) is used to confirm the molecular structure and verify the positions of the deuterium labels. In the case of **4-Epitetracycline-d6**, the signal corresponding to the N(CH₃)₂ protons should be absent or significantly diminished.

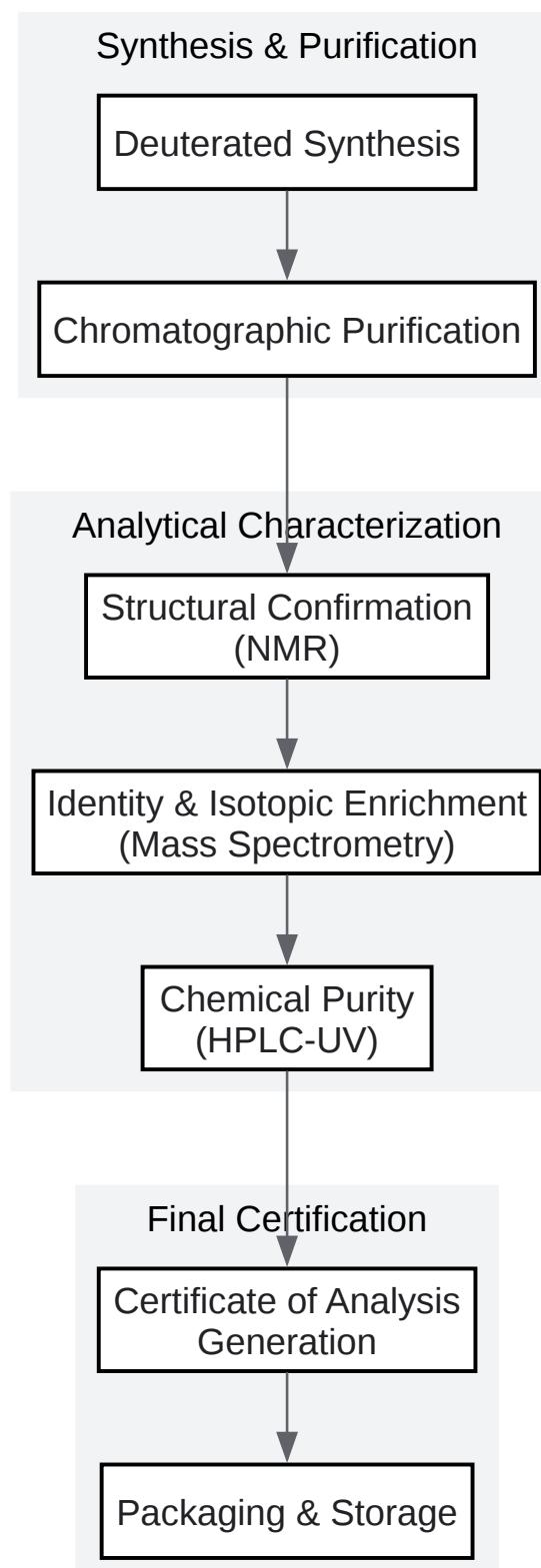
Experimental Protocol:

- Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent such as DMSO-d6 or Methanol-d4.
- Analysis: The resulting spectrum is compared against the spectrum of the non-labeled 4-epitetracycline standard. The absence of the N-dimethyl proton signal confirms successful deuteration at that site.

Workflow and Signaling Pathway Diagrams

Visual representations of the quality control process and the compound's biological mechanism provide a clearer understanding of its application and context.

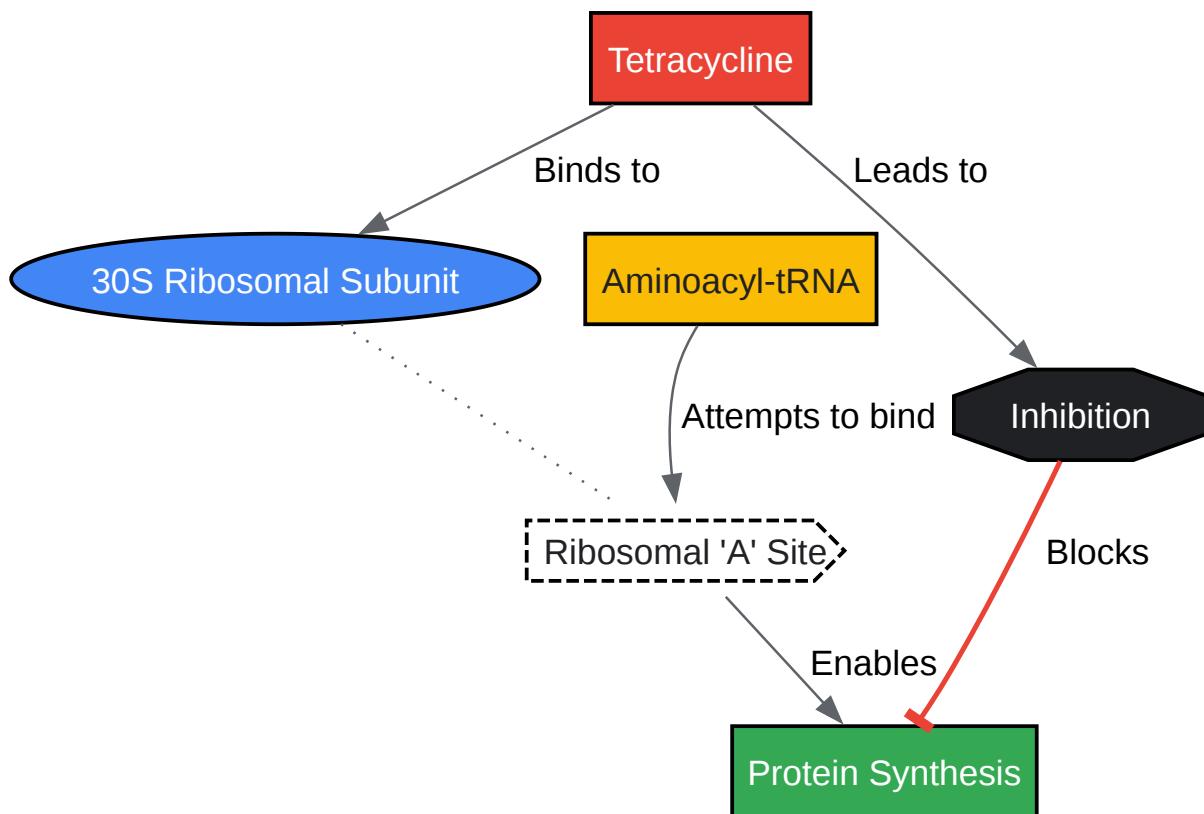
The following diagram outlines the logical flow of the certification process for a stable isotope-labeled standard like **4-Epitetracycline-d6**.



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Caption: Quality Control (QC) workflow for **4-Epitetracycline-d6**.

Tetracyclines, including their epimers, act as protein synthesis inhibitors in bacteria.^[6] They achieve this by binding to the bacterial ribosome and preventing the attachment of aminoacyl-tRNA.^{[6][7]}



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Caption: Tetracycline's mechanism of action on bacterial ribosomes.

This guide provides a foundational understanding of the data and protocols associated with the certification of **4-Epitetracycline-d6**. Researchers and drug development professionals should always refer to the specific Certificate of Analysis provided with their lot of the reference standard for precise data.

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